Methyl 3-((6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)amino)benzoate hydrochloride
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Description
Methyl 3-((6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)amino)benzoate hydrochloride is a useful research compound. Its molecular formula is C17H18ClN3O2S and its molecular weight is 363.86. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with a similar pyrimidine structure have been known to targetDihydrofolate reductase (DHFR) . DHFR is an enzyme that plays a crucial role in DNA synthesis and cell growth, making it a common target for anticancer and antimicrobial drugs .
Mode of Action
Pyrimidine derivatives have been reported to inhibit dhfr with high affinity . This inhibition reduces the quantity of tetrahydrofolate necessary for the synthesis of pyrimidine and purine, thereby stopping the synthesis of RNA and DNA .
Biochemical Pathways
The inhibition of DHFR affects the folate pathway, which is essential for the synthesis of nucleotides and certain amino acids. By inhibiting DHFR, the compound disrupts this pathway, leading to a decrease in DNA and RNA synthesis, which can result in cell death .
Result of Action
The result of the compound’s action would be the inhibition of cell growth and proliferation, potentially leading to cell death . This could make it a potential candidate for the development of anticancer or antimicrobial drugs.
Properties
IUPAC Name |
methyl 3-[(6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)amino]benzoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S.ClH/c1-4-13-9-14-15(18-10(2)19-16(14)23-13)20-12-7-5-6-11(8-12)17(21)22-3;/h5-9H,4H2,1-3H3,(H,18,19,20);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COBVKIRDFJIPLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(N=C(N=C2S1)C)NC3=CC=CC(=C3)C(=O)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.